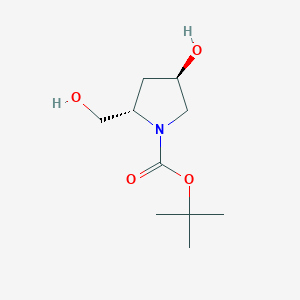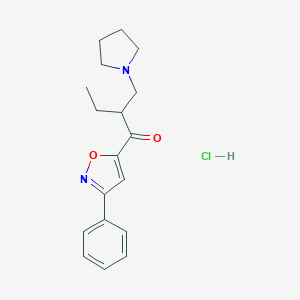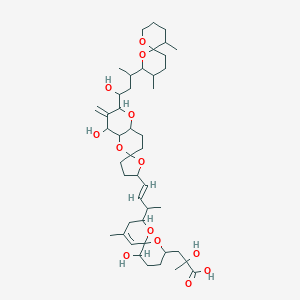![molecular formula C15H25KO6 B117407 Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate CAS No. 143239-19-4](/img/structure/B117407.png)
Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate, commonly known as KD-025, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), which plays a crucial role in a variety of cellular processes, including cell migration, proliferation, and survival.
作用机制
KD-025 works by selectively inhibiting the activity of Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate, which is a key regulator of actin cytoskeleton dynamics and cell migration. By inhibiting Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate, KD-025 reduces the contractility of cells and prevents their migration, proliferation, and survival. This mechanism of action has been extensively studied and validated in preclinical models.
生化和生理效应
KD-025 has several biochemical and physiological effects that have been studied in preclinical models. It reduces the activation of hepatic stellate cells, which are responsible for the development of liver fibrosis. It also reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of inflammatory diseases. Additionally, KD-025 inhibits the growth and metastasis of cancer cells by reducing their migration and invasion.
实验室实验的优点和局限性
KD-025 has several advantages for lab experiments, including its high potency and selectivity for Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate, which allows for precise modulation of the target pathway. It is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to its use in lab experiments, including its potential off-target effects and the need for careful dosing and administration to avoid toxicity.
未来方向
There are several future directions for the study of KD-025. One potential area of research is the development of new formulations or delivery methods to improve its pharmacokinetics and bioavailability. Another area of research is the identification of new disease indications for KD-025, such as autoimmune diseases or neurodegenerative disorders. Additionally, further studies are needed to better understand the long-term safety and efficacy of KD-025 in humans.
合成方法
KD-025 can be synthesized using a multi-step process involving the reaction of several chemical intermediates. The synthesis method has been optimized and improved over time to increase the yield and purity of the final product. However, the details of the synthesis method are beyond the scope of this paper.
科学研究应用
KD-025 has been extensively studied for its potential therapeutic applications in various disease conditions, including fibrosis, inflammation, and cancer. In preclinical studies, KD-025 has shown promising results in reducing fibrosis in multiple organs, including the liver, lung, and kidney. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, KD-025 has been shown to have anti-cancer effects by inhibiting the growth and metastasis of cancer cells.
属性
CAS 编号 |
143239-19-4 |
|---|---|
产品名称 |
Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate |
分子式 |
C15H25KO6 |
分子量 |
340.45 g/mol |
IUPAC 名称 |
potassium;2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate |
InChI |
InChI=1S/C15H26O6.K/c1-10(7-15(2,3)4)5-11(14(19)20)6-13(18)21-9-12(17)8-16;/h11-12,16-17H,1,5-9H2,2-4H3,(H,19,20);/q;+1/p-1 |
InChI 键 |
VZTXSZYXOOGWAN-UHFFFAOYSA-M |
手性 SMILES |
CC(C)(C)CC(=C)CC(CC(=O)OCC(CO)O)C(=O)[O-].[K+] |
SMILES |
CC(C)(C)CC(=C)CC(CC(=O)OCC(CO)O)C(=O)[O-].[K+] |
规范 SMILES |
CC(C)(C)CC(=C)CC(CC(=O)OCC(CO)O)C(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



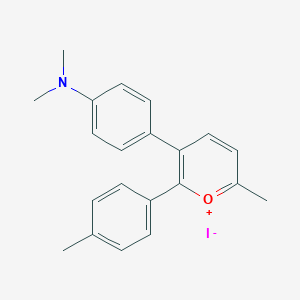
![1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one](/img/structure/B117330.png)
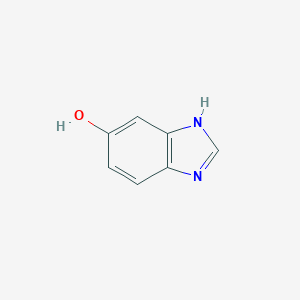
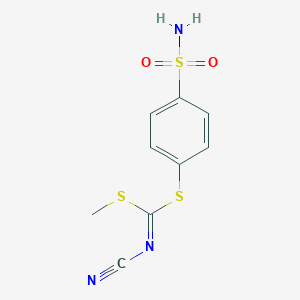
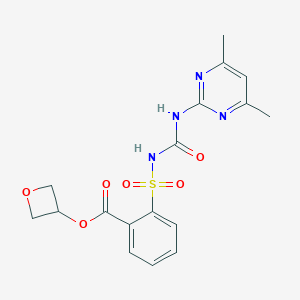
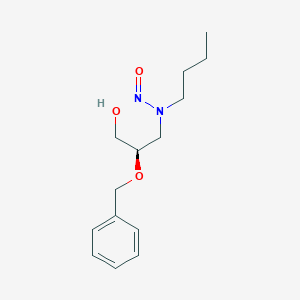
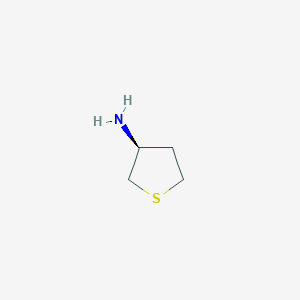
![4H-[1,3]dioxino[4,5-b]pyridine](/img/structure/B117346.png)
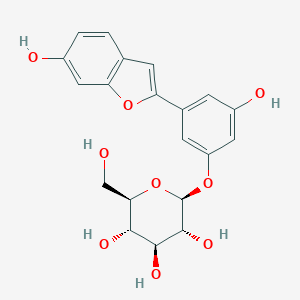
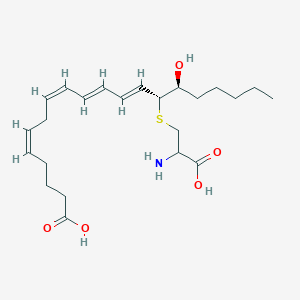
![(2S)-2-[[tert-Butyldimethylsilyloxy]methyl]-4-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B117353.png)
